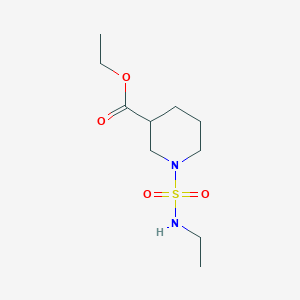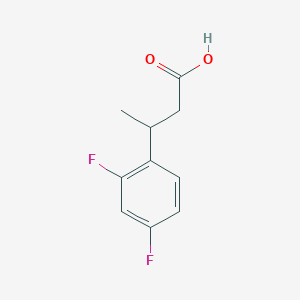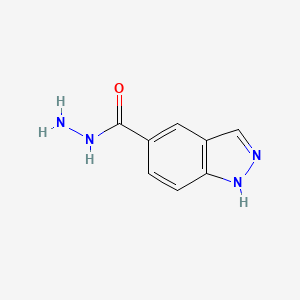
1H-Indazol-5-carbonsäurehydrazid
Übersicht
Beschreibung
1H-Indazole-5-carbohydrazide is a nitrogen-containing heterocyclic compound that features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. This compound is part of the indazole family, which is known for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties . The presence of the carbohydrazide moiety at the C5 position of the indazole ring enhances its biological activity and makes it a valuable scaffold in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1H-Indazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound exhibits potential as an anticancer, anti-inflammatory, and antibacterial agent.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
1H-Indazole-5-carbohydrazide is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of medicinal applications . Indazole derivatives have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that lead to their medicinal effects .
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to their wide range of medicinal applications .
Result of Action
Indazole derivatives have been known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Biochemische Analyse
Biochemical Properties
1H-Indazole-5-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as phosphoinositide 3-kinase and protein kinase, which are involved in critical cellular processes like cell growth, proliferation, and survival . The nature of these interactions often involves the binding of 1H-Indazole-5-carbohydrazide to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, further influencing their function and stability.
Cellular Effects
The effects of 1H-Indazole-5-carbohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-Indazole-5-carbohydrazide can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting key enzymes in these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting potential anticancer properties. Furthermore, 1H-Indazole-5-carbohydrazide can alter gene expression profiles by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1H-Indazole-5-carbohydrazide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of target enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and van der Waals forces . Additionally, 1H-Indazole-5-carbohydrazide can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. The compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1H-Indazole-5-carbohydrazide over time in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to 1H-Indazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells, while in in vivo studies, the compound has demonstrated potential therapeutic benefits with minimal adverse effects.
Dosage Effects in Animal Models
The effects of 1H-Indazole-5-carbohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 1H-Indazole-5-carbohydrazide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits. Therefore, careful dosage optimization is crucial for maximizing the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
1H-Indazole-5-carbohydrazide is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be further processed and eliminated from the body through renal and hepatic pathways. The interaction of 1H-Indazole-5-carbohydrazide with these enzymes can also affect metabolic flux and metabolite levels, potentially influencing the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of 1H-Indazole-5-carbohydrazide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette transporters . Once inside the cell, 1H-Indazole-5-carbohydrazide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 1H-Indazole-5-carbohydrazide plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of 1H-Indazole-5-carbohydrazide to these compartments can influence its interactions with specific biomolecules and its overall biochemical activity. For example, targeting to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbohydrazide can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of 1H-Indazole-5-carbohydrazide typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproduct formation. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbohydrazide moiety and the indazole ring, which provide multiple reactive sites .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce amines .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indazole-3-carbohydrazide
- 2H-Indazole-5-carbohydrazide
- 1H-Indazole-6-carbohydrazide
Comparison: 1H-Indazole-5-carbohydrazide is unique due to the specific positioning of the carbohydrazide moiety at the C5 position, which significantly influences its biological activity. Compared to its analogs, this compound often exhibits enhanced pharmacological properties and greater stability .
Eigenschaften
IUPAC Name |
1H-indazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUWAAVOMKSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)
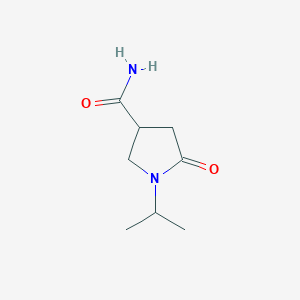
amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
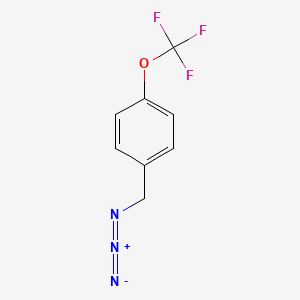
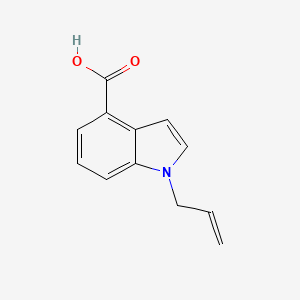
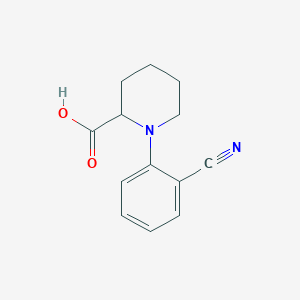
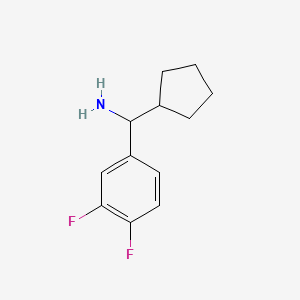
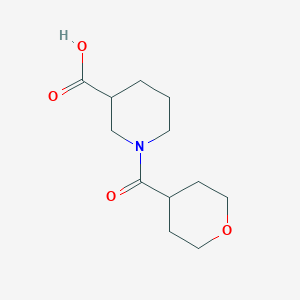
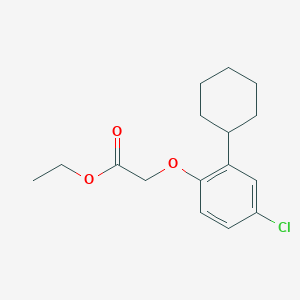
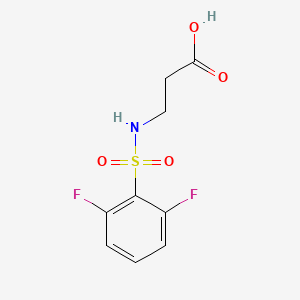
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)
